Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2
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Overview
Description
The compound “Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2” is a synthetic peptide composed of various amino acids. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. They play crucial roles in biological processes and have significant applications in medicine, biotechnology, and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino terminus.
Coupling: Adding the next amino acid in the sequence.
Cleavage: Releasing the peptide from the resin.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Modifying side chains of amino acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Alkylating agents, acylating agents.
Major Products Formed
Disulfide Bonds: Stabilize the peptide structure.
Modified Peptides: With altered side chains for specific applications.
Scientific Research Applications
Peptides like “Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2” have diverse applications:
Chemistry: Studying peptide synthesis and reactions.
Biology: Investigating protein-protein interactions and signaling pathways.
Medicine: Developing peptide-based drugs and vaccines.
Industry: Creating biomaterials and nanotechnology applications.
Mechanism of Action
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as:
Receptors: Binding to cell surface receptors to trigger signaling pathways.
Enzymes: Inhibiting or activating enzymatic activity.
Proteins: Modulating protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2: A synthetic peptide with a specific sequence.
Other Synthetic Peptides: Varying sequences and modifications for different applications.
Properties
IUPAC Name |
2-[34-[(2-acetamido-3-methylpentanoyl)amino]-4-[(1-amino-3-hydroxy-1-oxobutan-2-yl)carbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-4-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H102N22O18S2/c1-9-35(4)58(83-38(7)96)71(112)91-52-32-114-113-31-51(69(110)93-59(37(6)95)60(74)101)90-63(104)45(18-14-22-78-72(75)76)84-66(107)49(25-41-28-77-33-81-41)86-61(102)36(5)82-55(98)29-80-62(103)47(23-39-27-79-44-17-12-10-15-42(39)44)87-67(108)50(26-56(99)100)88-64(105)46(20-21-54(73)97)85-65(106)48(89-70(111)57(34(2)3)92-68(52)109)24-40-30-94(8)53-19-13-11-16-43(40)53/h10-13,15-17,19,27-28,30,33-37,45-52,57-59,79,95H,9,14,18,20-26,29,31-32H2,1-8H3,(H2,73,97)(H2,74,101)(H,77,81)(H,80,103)(H,82,98)(H,83,96)(H,84,107)(H,85,106)(H,86,102)(H,87,108)(H,88,105)(H,89,111)(H,90,104)(H,91,112)(H,92,109)(H,93,110)(H,99,100)(H4,75,76,78) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEMLXDTLKSUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CNC=N6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H102N22O18S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1627.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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